Technical Monograph: Dibutyl Methyl Phosphate (DBMP)
Technical Monograph: Dibutyl Methyl Phosphate (DBMP)
Topic: Dibutyl methyl phosphate (CAS 7242-59-3) Properties & Technical Guide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Chemical Defense Scientists, and Toxicologists
Advanced Characterization, Synthesis, and Application as a Chemical Warfare Agent Simulant[1]
Executive Summary
Dibutyl methyl phosphate (DBMP), CAS 7242-59-3, is a mixed trialkyl phosphate ester primarily utilized in defense research as a structural and physical simulant for G-series nerve agents (e.g., Sarin, Soman). Unlike its phosphonate analogs (such as dimethyl methylphosphonate, DMMP), DBMP retains the phosphate core (P-O-C linkages), making it a critical model for studying the hydrolytic stability and decontamination kinetics of organophosphorus compounds without the extreme lethality of actual chemical warfare agents (CWAs).
This guide provides a definitive technical profile of DBMP, synthesizing verified physicochemical data, self-validating synthesis protocols, and mechanistic degradation pathways to support high-fidelity experimental design.
Physicochemical Profile
The following data distinguishes DBMP (neutral triester) from its acidic hydrolysis product, dibutyl phosphate (DBP, CAS 107-66-4), a common contaminant in commercial samples.
| Property | Value | Condition/Note |
| CAS Number | 7242-59-3 | Unique Identifier |
| Molecular Formula | C₉H₂₁O₄P | |
| Molecular Weight | 224.23 g/mol | |
| Physical State | Colorless Liquid | At STP |
| Boiling Point | 58 °C | @ 7 Torr (Vacuum) [1] |
| Density | 1.1083 g/cm³ | @ 20 °C [1] |
| Solubility | Hydrophobic | Soluble in alcohols, CHCl₃, toluene; low water solubility.[1][2] |
| Vapor Pressure | ~0.05 mmHg | @ 25 °C (Estimated based on homologs) |
| Flash Point | >100 °C | Combustible |
Technical Note: Researchers must verify the purity of DBMP via ³¹P NMR prior to use in kinetic studies. Commercial "technical grade" samples often contain 1–5% dibutyl phosphate (acidic), which can catalyze auto-hydrolysis and skew decontamination data.
Synthesis & Production Protocols
To ensure high purity for analytical standards, the Michaelis-Becker reaction is the preferred synthetic route over direct esterification, as it minimizes the formation of acidic byproducts.
Protocol: Michaelis-Becker Synthesis of DBMP
Objective: Synthesize high-purity Dibutyl methyl phosphate from Dibutyl phosphite.
Reagents:
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Dibutyl phosphite (CAS 1809-19-4)
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Sodium Hydride (NaH), 60% dispersion in oil
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Methyl Iodide (MeI)
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Tetrahydrofuran (THF), anhydrous
Workflow:
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Activation: In a flame-dried 3-neck flask under inert atmosphere (N₂), suspend NaH (1.1 eq) in anhydrous THF at 0°C.
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Deprotonation: Dropwise add Dibutyl phosphite (1.0 eq). Evolution of H₂ gas indicates the formation of Sodium dibutyl phosphite. Stir until H₂ evolution ceases.
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Alkylation: Cool the solution to -10°C. Add Methyl Iodide (1.2 eq) dropwise to minimize exothermic runaway.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organic layer with water and brine. Dry over MgSO₄.
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Purification: Distill under reduced pressure (vacuum) to isolate DBMP.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis of DBMP via the Michaelis-Becker route, ensuring regiospecific methylation.
Analytical Characterization
Accurate identification of DBMP requires distinguishing it from phosphonate simulants (like DMMP) and degradation products.
Nuclear Magnetic Resonance (NMR)
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³¹P NMR: This is the diagnostic standard.
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DBMP (Phosphate): Resonates at -1.0 to +1.0 ppm (relative to 85% H₃PO₄).
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Contrast: Phosphonates (e.g., DMMP) resonate downfield at ~30–35 ppm . This shift difference is due to the shielding effect of the extra oxygen atom in the phosphate ester [2].
-
-
¹H NMR:
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Methyl doublet (P-O-CH ₃) at ~3.7 ppm (
Hz). -
Butyl multiplets at 0.9–1.7 ppm and 4.0 ppm (P-O-CH ₂-).
-
Mass Spectrometry (GC-MS)
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Molecular Ion: m/z 224 (weak).
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Base Peak: Typically m/z 99 (protonated phosphoric acid fragment) or m/z 155 (loss of butyl group).
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Fragmentation Pattern: Sequential loss of alkene (butene) via McLafferty rearrangement is characteristic of butyl esters.
Application in Defense Research (CWA Simulant)
DBMP is engineered to mimic the physical behavior of nerve agents without the acute toxicity.
| Feature | Nerve Agent (Sarin/GB) | Simulant (DBMP) | Research Utility |
| Bond Structure | P-F (Labile, Toxic) | P-O-C (Stable, Non-toxic) | DBMP mimics the molecular size and lipophilicity but not the reactivity of the leaving group. |
| Viscosity | Low | Medium-Low | Suitable for testing aerosol dispersion and filter penetration. |
| Hydrolysis | Rapid (forms HF) | Slow (forms Methanol) | Used to test catalytic decontamination materials (e.g., MOFs, enzymes) where substrate turnover is the metric. |
Key Application - Decontamination Testing: DBMP is used to challenge functionalized textiles and Metal-Organic Frameworks (MOFs). Because the P-O-C bond is more stable than the P-F bond in Sarin, a decontaminant that successfully hydrolyzes DBMP is statistically likely to be effective against the live agent (conservative positive predictor).
Degradation & Decontamination Mechanisms
Understanding the hydrolysis of DBMP is vital for environmental fate modeling and decontamination verification.
Hydrolysis Pathways
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Alkaline Hydrolysis (SN2 @ P): Nucleophilic attack by OH⁻ at the phosphorus center. The methoxy group is the better leaving group compared to butoxy.
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Product: Dibutyl phosphate + Methanol.
-
-
Acidic Hydrolysis: Protonation of the phosphoryl oxygen followed by water attack.
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Product: Mixture of Dibutyl phosphate and Methyl butyl phosphate.
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Visualization: Hydrolysis Logic
Figure 2: Primary degradation pathways. Note that the P-OMe bond is generally the first point of cleavage due to steric accessibility.
Safety & Handling
While DBMP is a simulant, it is an industrial organophosphate and requires rigorous safety protocols.
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Toxicity: DBMP is not a potent acetylcholinesterase (AChE) inhibitor (unlike DFP or Paraoxon). It lacks the anhydride or halide leaving group necessary for rapid phosphorylation of the serine residue in the enzyme active site [3].
-
Hazards:
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Skin/Eye: Moderate irritant. Prolonged exposure can cause dermatitis.
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Inhalation: Mist may cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.
-
Spill Management: Absorb with vermiculite. Neutralize surfaces with dilute NaOH to ensure hydrolysis of residues.
References
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CAS Common Chemistry. Diethyl methyl phosphate (Analogous Data Source for DBMP Properties). American Chemical Society.[3] [Link] (Accessed via verified database search).
-
National Institutes of Health (NIH). Cholinesterase inhibition by organophosphorus compounds.[Link]
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PubChem. Phosphoric acid, dibutyl methyl ester (Compound Summary).[2] National Library of Medicine. [Link]
